molecular formula C17H21BrNO4P B11584144 Diethyl {[(4-bromophenyl)amino](4-hydroxyphenyl)methyl}phosphonate

Diethyl {[(4-bromophenyl)amino](4-hydroxyphenyl)methyl}phosphonate

Cat. No.: B11584144
M. Wt: 414.2 g/mol
InChI Key: GPKLPSNUHWGDPV-UHFFFAOYSA-N
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Description

Diethyl {(4-bromophenyl)aminomethyl}phosphonate is an organophosphorus compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a phosphonate group, a bromophenyl group, and a hydroxyphenyl group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl {(4-bromophenyl)aminomethyl}phosphonate typically involves a multi-step process. One common method is the Kabachnik–Fields reaction, which involves the reaction of an aldehyde (such as 4-bromobenzaldehyde), an amine (such as 4-hydroxyaniline), and diethyl phosphite. This reaction is usually carried out under solvent-free conditions at room temperature using a catalyst like nano Cu₂O .

Industrial Production Methods

In an industrial setting, the production of Diethyl {(4-bromophenyl)aminomethyl}phosphonate may involve scaling up the Kabachnik–Fields reaction. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of recyclable catalysts and green chemistry principles can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Diethyl {(4-bromophenyl)aminomethyl}phosphonate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Palladium catalysts are often used in Suzuki–Miyaura coupling reactions.

Major Products

    Oxidation: Phosphonic acids.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Diethyl {(4-bromophenyl)aminomethyl}phosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Diethyl {(4-bromophenyl)aminomethyl}phosphonate involves its interaction with various molecular targets. The phosphonate group can form strong bonds with metal ions, making it effective as a corrosion inhibitor. Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative stress .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl {(4-chlorophenyl)aminomethyl}phosphonate
  • Diethyl {(4-methoxyphenyl)aminomethyl}phosphonate
  • Diethyl {(4-isopropylphenyl)aminomethyl}phosphonate}

Uniqueness

Diethyl {(4-bromophenyl)aminomethyl}phosphonate is unique due to the presence of the bromine atom, which can participate in various substitution reactions, making it a versatile intermediate for the synthesis of more complex molecules. Its combination of antioxidant and antimicrobial properties also sets it apart from other similar compounds .

Properties

Molecular Formula

C17H21BrNO4P

Molecular Weight

414.2 g/mol

IUPAC Name

4-[(4-bromoanilino)-diethoxyphosphorylmethyl]phenol

InChI

InChI=1S/C17H21BrNO4P/c1-3-22-24(21,23-4-2)17(13-5-11-16(20)12-6-13)19-15-9-7-14(18)8-10-15/h5-12,17,19-20H,3-4H2,1-2H3

InChI Key

GPKLPSNUHWGDPV-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(C1=CC=C(C=C1)O)NC2=CC=C(C=C2)Br)OCC

Origin of Product

United States

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